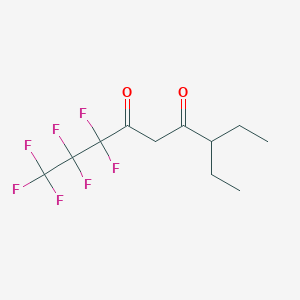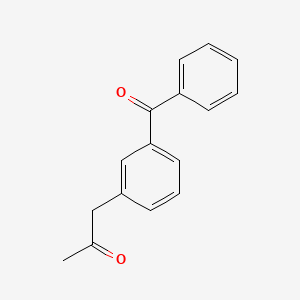
(2,3-Diphenyloxiran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Diphenyloxiran-2-yl)methanol is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with two phenyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diphenyloxiran-2-yl)methanol typically involves the epoxidation of stilbene (trans-1,2-diphenylethene) followed by the reduction of the resulting epoxide. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid, to oxidize stilbene to the corresponding epoxide. The epoxide is then treated with a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
(2,3-Diphenyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Diphenyloxiran-2-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophilic sites in biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Similar Compounds:
(2,3-Diphenyloxirane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2,3-Diphenylpropan-1-ol): Similar structure but lacks the oxirane ring, affecting its reactivity and applications.
(2,3-Diphenylpropanoic acid): Contains a carboxylic acid group instead of the oxirane ring, leading to different chemical properties and uses.
Properties
| 78419-62-2 | |
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2,3-diphenyloxiran-2-yl)methanol |
InChI |
InChI=1S/C15H14O2/c16-11-15(13-9-5-2-6-10-13)14(17-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2 |
InChI Key |
ZEVYUFMALOLWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
